2'-methoxybiochanin A 2'-methoxybiochanin A 2'-methoxybiochanin A is a natural product found in Dalbergia parviflora with data available.
Brand Name: Vulcanchem
CAS No.: 61243-75-2
VCID: VC0191831
InChI: InChI=1S/C17H14O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-8,18-19H,1-2H3
SMILES: COC1=CC(=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC
Molecular Formula: C17H14O6
Molecular Weight: 314.29

2'-methoxybiochanin A

CAS No.: 61243-75-2

Cat. No.: VC0191831

Molecular Formula: C17H14O6

Molecular Weight: 314.29

* For research use only. Not for human or veterinary use.

2'-methoxybiochanin A - 61243-75-2

CAS No. 61243-75-2
Molecular Formula C17H14O6
Molecular Weight 314.29
IUPAC Name 3-(2,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one
Standard InChI InChI=1S/C17H14O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-8,18-19H,1-2H3
SMILES COC1=CC(=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC

Chemical Structure and Properties

2'-Methoxybiochanin A (CAS: 61243-75-2) is classified as an O-methylated isoflavonoid with the molecular formula C17H14O6 and a molecular weight of 314.29 g/mol . Its IUPAC name is 3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one. The compound belongs to the class of organic compounds known as 4'-O-methylisoflavones, which are characterized by methoxy groups attached to specific positions of the isoflavone backbone .

The physical and chemical properties of 2'-methoxybiochanin A are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2'-Methoxybiochanin A

PropertyValueReference
Chemical FormulaC17H14O6
Molecular Weight314.29 g/mol
Physical DescriptionNatural product
SolubilityPractically insoluble in water, hydrophobic
XLogP3-AA3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count3
Topological Polar Surface Area85.2 Ų
Heavy Atom Count23
Complexity476

Structural Characteristics

2'-Methoxybiochanin A features a characteristic isoflavone skeleton with specific substitution patterns. The basic structure consists of a 3-phenylchromen-4-one system with hydroxyl groups at positions 5 and 7, and methoxy groups at positions 2' and 4' on the phenyl ring . This arrangement of functional groups distinguishes it from other related isoflavones and contributes to its unique biological properties.

The structural elements of 2'-methoxybiochanin A can be represented using several notations:

  • SMILES: COC1=CC(=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC

  • InChI: InChI=1S/C17H14O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-8,18-19H,1-2H3

  • InChI Key: PBUHDEMRGWYORH-UHFFFAOYSA-N

Natural Sources and Occurrence

2'-Methoxybiochanin A has been isolated from several plant species, primarily from the Fabaceae (Leguminosae) family and Myristicaceae family. The natural sources of this compound are summarized in Table 2.

Table 2: Natural Sources of 2'-Methoxybiochanin A

Plant SpeciesFamilyPlant PartReference
Dalbergia parviflora Roxb.FabaceaeHeartwood
Virola caducifoliaMyristicaceaeNot specified
Virola cadudifoliaMyristicaceaeNot specified
Virola multinerviaMyristicaceaeNot specified

Dalbergia parviflora Roxb., commonly known as "Khwao Khrua" in Thai traditional medicine, has been used to normalize menstruation, suggesting potential estrogenic activity of its constituents, including 2'-methoxybiochanin A .

Isolation and Identification

The isolation of 2'-methoxybiochanin A from plant material typically involves extraction with organic solvents followed by chromatographic separation techniques. In studies with Dalbergia parviflora, the heartwood was subjected to column chromatography on silica gel, with the structure subsequently elucidated using spectroscopic techniques including UV, NMR, and mass spectrometry .

The identification and characterization of 2'-methoxybiochanin A can be achieved through various analytical methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR)

  • Mass Spectrometry (MS)

  • Ultraviolet (UV) spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

Relationship to Other Isoflavones

2'-Methoxybiochanin A is structurally related to biochanin A (5,7-dihydroxy-4'-methoxyisoflavone), which is a more extensively studied isoflavone found in red clover, soy, alfalfa sprouts, peanuts, chickpea, and other legumes . The difference between these compounds lies in the position and number of methoxy groups: 2'-methoxybiochanin A has methoxy groups at positions 2' and 4', while biochanin A has a single methoxy group at position 4' .

Biochanin A demonstrates various biological activities, including:

  • Anti-cancer properties

  • Anti-oxidant effects

  • Anti-inflammatory activity

  • Potential benefits in osteoarthritis

  • Anti-microbial effects

  • Chemopreventive properties

While specific studies on 2'-methoxybiochanin A are more limited, its structural similarity to biochanin A suggests it may share some of these biological activities, potentially with different potencies or mechanisms due to its unique substitution pattern.

Research Studies and Findings

A comprehensive investigation of Dalbergia parviflora Roxb. yielded 34 compounds, including 2'-methoxybiochanin A, along with several novel compounds and other known isoflavonoids . This study aimed to support the traditional use of this plant in normalizing menstruation by evaluating the estrogenic activities of its constituents.

The researchers employed various techniques to elucidate the structures of the isolated compounds and assess their biological activities:

  • Structural elucidation: UV, NMR, MS spectroscopic techniques

  • Estrogenic activity evaluation:

    • Cell proliferation of estrogen-responsive human breast cancer cells (MCF-7 and T47D)

    • Luciferase reporter gene assay

  • Computational techniques:

    • Quantitative structure-activity relationships (QSAR)

    • Molecular modeling

Spectroscopic Data

The structural characterization of 2'-methoxybiochanin A relies on various spectroscopic methods. Particularly important is 13C NMR spectroscopy, which provides valuable information about the carbon skeleton and substitution patterns . The compound has been reported to have characteristic NMR signals, though detailed spectroscopic data was limited in the available search results.

Future Research Directions

Based on the current state of knowledge about 2'-methoxybiochanin A, several potential research directions can be identified:

  • Comprehensive biological activity profiling to determine the full spectrum of its pharmacological properties

  • Comparative studies with biochanin A and other structurally related isoflavones to establish structure-activity relationships

  • Investigation of its potential therapeutic applications, particularly in hormone-related conditions, given its potential estrogenic activity

  • Detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion

  • Exploration of its mechanism of action at the molecular level

  • In vivo studies to validate findings from in vitro experiments

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